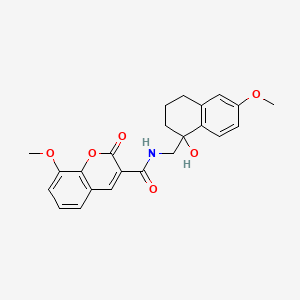
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H23NO6 and its molecular weight is 409.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- A tetrahydronaphthalene core
- Methoxy groups at the 6 and 8 positions
- An oxo group at the 2-position of the chromene ring
- A carboxamide functional group
The molecular formula is C20H23NO5 with a molecular weight of approximately 357.41 g/mol. Its structural uniqueness may contribute significantly to its biological properties.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Fatty Acid Amide Hydrolases (FAAH) : Similar compounds have been shown to inhibit FAAH enzymes, which are responsible for the breakdown of endocannabinoids. This inhibition can lead to elevated levels of endocannabinoids, potentially affecting pain modulation and neuroprotection.
- Antioxidant Activity : The presence of methoxy groups may enhance its antioxidant properties, helping to mitigate oxidative stress in cells.
- Neuroprotective Effects : Preliminary studies suggest that this compound may inhibit the formation of neurotoxic amyloid beta oligomers, which are implicated in Alzheimer's disease.
Anticancer Activity
The compound has been evaluated for its anticancer properties in various studies. Notable findings include:
- Cell Line Studies : The compound exhibited significant cytotoxicity against cancer cell lines such as HCT-15 (colon carcinoma) and A549 (lung adenocarcinoma), with IC50 values indicating potent activity .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-15 | 1.61 ± 1.92 |
| A549 | 1.98 ± 1.22 |
Neuroprotective Activity
In vitro studies demonstrated that the compound could prevent the aggregation of amyloid beta peptides, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
Several case studies have highlighted the compound's therapeutic potential:
- Neurotoxicity Prevention : In a study involving transgenic mice models for Alzheimer's disease, treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function compared to control groups.
- Anti-inflammatory Effects : The compound was shown to reduce inflammatory markers in animal models of arthritis, indicating potential applications in inflammatory diseases .
Eigenschaften
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-28-16-8-9-18-14(11-16)6-4-10-23(18,27)13-24-21(25)17-12-15-5-3-7-19(29-2)20(15)30-22(17)26/h3,5,7-9,11-12,27H,4,6,10,13H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOSGBAUZQQSTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














